molecular formula C8H9ClN2O2 B7819837 2-Chloro-N,N-dimethyl-6-nitroaniline

2-Chloro-N,N-dimethyl-6-nitroaniline

Cat. No.: B7819837
M. Wt: 200.62 g/mol
InChI Key: AMHCHWZVYGFSNK-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. This compound is characterized by the presence of a chloro group (-Cl), a nitro group (-NO2), and a dimethylamino group (-N(CH3)2) attached to an aniline ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration of Aniline Derivatives: The compound can be synthesized by nitration of 2-chloro-N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

  • Chlorination of Nitroaniline Derivatives: Another method involves the chlorination of 2-nitro-N,N-dimethylaniline using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and chlorination reactions, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of unwanted by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and dyes.

  • Reduction: Reduction reactions can convert the nitro group (-NO2) to an amino group (-NH2), resulting in the formation of 2-chloro-N,N-dimethyl-6-aminobenzene.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: Quinones, dyes, and other oxidized derivatives.

  • Reduction Products: 2-chloro-N,N-dimethyl-6-aminobenzene.

  • Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

2-Chloro-N,N-dimethyl-6-nitroaniline is widely used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various dyes, pigments, and pharmaceuticals. In biology, it is used as a staining agent for biological tissues and cells. In medicine, it is employed in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-N,N-dimethyl-6-nitroaniline exerts its effects depends on its specific application. For example, in dye synthesis, the compound undergoes electrophilic substitution reactions to form colored products. In biological staining, the compound interacts with cellular components to produce distinct coloration. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 2-Nitroaniline

  • 4-Nitroaniline

  • 2-Chloroaniline

  • 4-Chloroaniline

Properties

IUPAC Name

2-chloro-N,N-dimethyl-6-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHCHWZVYGFSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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